molecular formula C20H25N3O2 B2814837 4-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide CAS No. 2034450-97-8

4-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide

Cat. No. B2814837
CAS RN: 2034450-97-8
M. Wt: 339.439
InChI Key: HZASNVOORLKLMM-IYARVYRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as a CB2 agonist, meaning that it activates the CB2 receptor in the body. The CB2 receptor is part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, inflammation, and immune function. In

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • The compound has been involved in the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, indicating its utility in heterocyclic synthesis. These derivatives have applications in developing drugs and materials with novel properties (A. Hussein, A. A. Harb, I. Mousa, 2008).
  • Another study focused on the synthesis, molecular docking, and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides as tyrosinase and melanin inhibitors. This research highlights the compound's potential in addressing hyperpigmentation disorders, demonstrating its applicability in dermatological conditions (H. Raza et al., 2019).

Enzyme Inhibition and Therapeutic Potential

  • Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their urease inhibitory potential. The study found these compounds to be potent inhibitors, suggesting the compound's relevance in developing treatments against diseases related to urease enzyme activity, such as certain types of ulcers and urinary tract infections (M. Nazir et al., 2018).

Analytical Chemistry Applications

  • In analytical chemistry, the compound's derivatives have been used in the chromatographic separation of enantiomers of pyrazole phenyl ether herbicides. This application is crucial for the quality control and development of herbicides, ensuring that only the active enantiomer is present in the final product, thereby reducing potential side effects and enhancing efficacy (B. Hamper et al., 1994).

properties

IUPAC Name

4-phenyl-N-(4-pyrazin-2-yloxycyclohexyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(8-4-7-16-5-2-1-3-6-16)23-17-9-11-18(12-10-17)25-20-15-21-13-14-22-20/h1-3,5-6,13-15,17-18H,4,7-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZASNVOORLKLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCCC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide

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